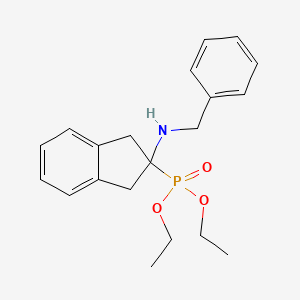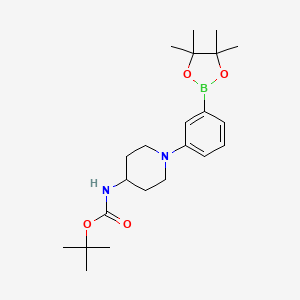
5-((4-(Aminomethyl)benzyl)oxy)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((4-(Aminomethyl)benzyl)oxy)pyrimidin-2-amine is a compound belonging to the class of 2-aminopyrimidine derivatives.
Méthodes De Préparation
The synthesis of 5-((4-(Aminomethyl)benzyl)oxy)pyrimidin-2-amine typically involves multiple steps starting from acyclic starting materials. One common synthetic route includes the following steps :
Formation of Benzylidene Acetones: This involves the condensation of benzaldehyde with acetone.
Reaction with Ammonium Thiocyanate: The benzylidene acetones are then reacted with ammonium thiocyanate to form thiourea derivatives.
Ring Closure and Aromatization: The thiourea derivatives undergo ring closure and aromatization to form the pyrimidine ring.
S-Methylation and Oxidation: The resulting compounds are then subjected to S-methylation followed by oxidation to form methylsulfonyl compounds.
Formation of Guanidines: Finally, the methylsulfonyl compounds are reacted with suitable amines to form the desired 2-aminopyrimidine derivatives.
Analyse Des Réactions Chimiques
5-((4-(Aminomethyl)benzyl)oxy)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Medicine: Its derivatives are being explored for their potential as antitrypanosomal and antiplasmodial agents.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-((4-(Aminomethyl)benzyl)oxy)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways . For instance, it has been shown to inhibit the growth of protozoan parasites by interfering with their metabolic processes. The compound targets enzymes and proteins essential for the survival and replication of these parasites, leading to their death.
Comparaison Avec Des Composés Similaires
5-((4-(Aminomethyl)benzyl)oxy)pyrimidin-2-amine can be compared with other 2-aminopyrimidine derivatives . Some similar compounds include:
- 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine
- 2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-5-amine
These compounds share a similar core structure but differ in the position of the amino group on the pyrimidine ring
Propriétés
Formule moléculaire |
C12H14N4O |
|---|---|
Poids moléculaire |
230.27 g/mol |
Nom IUPAC |
5-[[4-(aminomethyl)phenyl]methoxy]pyrimidin-2-amine |
InChI |
InChI=1S/C12H14N4O/c13-5-9-1-3-10(4-2-9)8-17-11-6-15-12(14)16-7-11/h1-4,6-7H,5,8,13H2,(H2,14,15,16) |
Clé InChI |
JDXZVUWMKMLQHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN)COC2=CN=C(N=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13661738.png)


![8-Methyl-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13661768.png)




![2-(3-Fluoro-phenyl)-5-methanesulfonyl-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-ylamine](/img/structure/B13661799.png)


![7-Bromo-4-chloro-2-methylpyrido[3,2-d]pyrimidine](/img/structure/B13661817.png)
